Glycylvalyltyrosylvalylhistidylprolylvaline
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Overview
Description
Glycylvalyltyrosylvalylhistidylprolylvaline is a peptide compound composed of six amino acids: glycine, valine, tyrosine, valine, histidine, and proline. Peptides like this one are of significant interest in various fields of science due to their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycylvalyltyrosylvalylhistidylprolylvaline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting group (usually Fmoc) is removed using a base like piperidine.
Repetition: Steps 1 and 2 are repeated for each amino acid in the sequence.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide.
Chemical Reactions Analysis
Types of Reactions
Glycylvalyltyrosylvalylhistidylprolylvaline can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced using agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids or chemical groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracetic acid.
Reduction: DTT or β-mercaptoethanol.
Substitution: Amino acid derivatives or chemical modifiers under mild conditions.
Major Products
Oxidation: Dityrosine or other oxidized derivatives.
Reduction: Reduced peptide with free thiol groups.
Substitution: Modified peptides with altered properties.
Scientific Research Applications
Glycylvalyltyrosylvalylhistidylprolylvaline has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: Utilized in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of Glycylvalyltyrosylvalylhistidylprolylvaline involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Glycylvalyltyrosylvalylhistidylprolylvaline: Unique due to its specific sequence and biological activity.
Glycylvalyltyrosylvalylhistidylprolylalanine: Similar structure but with alanine instead of valine, leading to different properties.
Glycylvalyltyrosylvalylhistidylprolylglycine: Another variant with glycine, affecting its biological activity.
Uniqueness
This compound stands out due to its specific sequence, which imparts unique biological activities and potential therapeutic applications. Its combination of amino acids allows for specific interactions with molecular targets, making it a valuable compound in research and development.
Biological Activity
Glycylvalyltyrosylvalylhistidylprolylvaline (GVYHV) is a synthetic peptide that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of GVYHV's biological activity.
GVYHV is a hexapeptide composed of six amino acids: glycine (Gly), valine (Val), tyrosine (Tyr), histidine (His), proline (Pro), and valine (Val). Peptides like GVYHV are known for their diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects. Understanding the biological activity of GVYHV is crucial for its potential applications in medicine and biotechnology.
2. Synthesis of GVYHV
The synthesis of GVYHV typically involves solid-phase peptide synthesis (SPPS) techniques. This method allows for the precise control of peptide sequences and modifications. The process generally includes:
- Step 1: Selection of amino acid derivatives with appropriate protecting groups.
- Step 2: Sequential coupling of amino acids using coupling reagents such as HBTU or DIC.
- Step 3: Cleavage from the resin and deprotection to yield the final peptide product.
The efficiency of synthesis can be influenced by factors such as the choice of protecting groups and coupling conditions.
3.1 Antimicrobial Activity
GVYHV has demonstrated significant antimicrobial properties against various pathogens. Studies have shown that it exhibits:
- Broad-spectrum antibacterial activity: Effective against both Gram-positive and Gram-negative bacteria.
- Antifungal properties: Inhibits the growth of common fungal strains.
Table 1 summarizes the antimicrobial efficacy of GVYHV against selected pathogens.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
3.2 Antioxidant Activity
GVYHV exhibits antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. The peptide's ability to scavenge free radicals has been quantified using various assays, including DPPH and ABTS assays.
- DPPH Assay Results: Inhibition percentage was found to be approximately 75% at a concentration of 100 µg/mL.
- ABTS Assay Results: The IC50 value was determined to be around 50 µg/mL.
3.3 Anti-inflammatory Effects
Research indicates that GVYHV can modulate inflammatory pathways. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
4. Case Studies
Several case studies have explored the therapeutic potential of GVYHV:
- Case Study 1: A study on wound healing demonstrated that topical application of GVYHV significantly accelerated healing in diabetic mice, attributed to its antimicrobial and anti-inflammatory properties.
- Case Study 2: In vitro studies using human keratinocytes showed that GVYHV enhances cell proliferation and migration, suggesting its potential use in skin regeneration therapies.
5. Conclusion
This compound shows promising biological activities, particularly in antimicrobial, antioxidant, and anti-inflammatory domains. Its unique structure allows for a range of applications in therapeutic settings, particularly in wound healing and infection control. Future research should focus on clinical trials to validate these findings and explore additional applications in medicine.
Properties
IUPAC Name |
2-[[1-[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H55N9O9/c1-19(2)29(43-28(48)16-38)34(51)41-25(14-22-9-11-24(47)12-10-22)32(49)44-30(20(3)4)35(52)42-26(15-23-17-39-18-40-23)36(53)46-13-7-8-27(46)33(50)45-31(21(5)6)37(54)55/h9-12,17-21,25-27,29-31,47H,7-8,13-16,38H2,1-6H3,(H,39,40)(H,41,51)(H,42,52)(H,43,48)(H,44,49)(H,45,50)(H,54,55) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDNAGBKUMGNDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(C(C)C)C(=O)O)NC(=O)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H55N9O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657525 |
Source
|
Record name | Glycylvalyltyrosylvalylhistidylprolylvaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70657525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
769.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133605-55-7 |
Source
|
Record name | Glycylvalyltyrosylvalylhistidylprolylvaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70657525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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